Impureté 1 de Thiotépa

Vue d'ensemble

Description

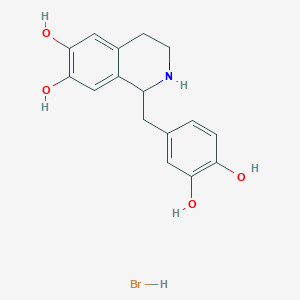

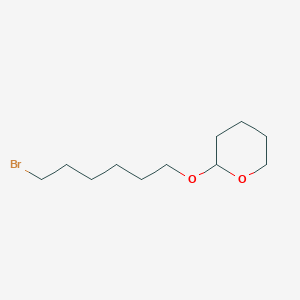

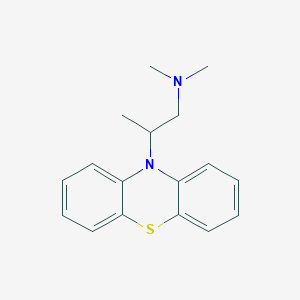

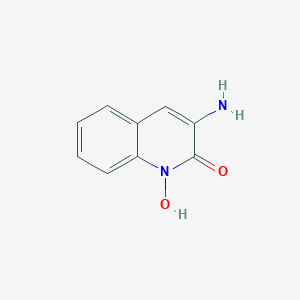

N-Chloro Ethyl ThioTEPA, also known as N-Chloro Ethyl ThioTEPA, is a useful research compound. Its molecular formula is C6H13ClN3PS and its molecular weight is 225.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Chloro Ethyl ThioTEPA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Chloro Ethyl ThioTEPA including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche oncologique

N-chloroéthyl ThioTEPA : est principalement utilisé dans la recherche oncologique en raison de sa proximité avec le Thiotépa, un agent alkylant bien connu utilisé dans le traitement du cancer. Les chercheurs étudient l’interaction de l’impureté avec l’ADN, en particulier son rôle dans la formation de liaisons croisées d’ADN, ce qui est crucial pour comprendre les mécanismes de l’activité antitumorale .

Développement de méthodes analytiques

Ce composé est essentiel au développement de méthodes analytiques pour détecter et quantifier le Thiotépa et ses impuretés. De telles méthodes sont essentielles pour garantir la qualité et la sécurité des produits pharmaceutiques contenant du Thiotépa .

Études pharmacologiques

Dans la recherche pharmacologique, “N-chloroéthyl ThioTEPA” sert d’étalon de référence pour évaluer la stabilité physicochimique et la dégradation du Thiotépa dans diverses formulations. Ceci est essentiel pour déterminer les conditions de stockage appropriées et la durée de conservation .

Contrôle de la qualité

“N-chloroéthyl ThioTEPA” est utilisé dans les processus de contrôle de la qualité pour identifier les impuretés inconnues dans les formulations de Thiotépa. Il contribue à maintenir l’intégrité du médicament en s’assurant que toutes les impuretés présentes sont dans des limites acceptables .

Évaluation de la génotoxicité

L’impureté est également utilisée dans les études de génotoxicité pour évaluer les risques génotoxiques potentiels associés au Thiotépa et à ses composés apparentés. Il s’agit d’un aspect essentiel de l’évaluation de l’innocuité des médicaments .

Essais de stabilité

Les essais de stabilité du Thiotépa, en particulier dans les solutions d’infusion, constituent une autre application importante. “N-chloroéthyl ThioTEPA” est utilisé pour comprendre le profil de stabilité du Thiotépa dans différentes conditions environnementales, telles que les variations de température .

Recherche sur le traitement de conditionnement

Dans le domaine de la recherche sur le traitement de conditionnement, en particulier pour la transplantation de moelle osseuse, la stabilité des solutions de Thiotépa est d’une importance capitale. “N-chloroéthyl ThioTEPA” aide à déterminer les concentrations et les diluants optimaux pour les solutions d’infusion de Thiotépa .

Fabrication de médicaments

Lors de la production commerciale du Thiotépa, “N-chloroéthyl ThioTEPA” est utilisé pour le contrôle et l’assurance de la qualité. Il garantit que le processus de fabrication produit constamment un produit qui répond aux critères prédéfinis .

Safety and Hazards

Mécanisme D'action

Target of Action

Thiotepa Impurity 1, also known as N-Chloro Ethyl ThioTEPA, primarily targets DNA . The compound interacts with the DNA molecule, specifically with the guanine nucleobases . This interaction plays a crucial role in the compound’s mechanism of action.

Mode of Action

N-Chloro Ethyl ThioTEPA is an alkylating agent . It works by forming cross-links with DNA molecules . This cross-linking can occur through two different mechanisms . In the first mechanism, a ring-opening reaction is initiated by protonating the aziridine, which then becomes the primary target of nucleophilic attack by the N7-Guanine . The second mechanism involves a direct nucleophilic ring opening of the aziridyl group . These interactions result in changes to the DNA structure, preventing the DNA strands from uncoiling and separating, which is necessary for DNA replication .

Biochemical Pathways

The biochemical pathways affected by N-Chloro Ethyl ThioTEPA involve the alkylation of DNA . This alkylation can follow two pathways . In the first pathway, the compound forms cross-links with DNA molecules . In the second pathway, Thiotepa and Tepa act as a cell-penetrating carrier for aziridine, which is released via hydrolysis . The released aziridine can form a cross-link with N7-Guanine . These interactions disrupt the normal functioning of the DNA molecule, affecting its replication and transcription processes .

Pharmacokinetics

The pharmacokinetics of Thiotepa, the parent compound of N-Chloro Ethyl ThioTEPA, have been studied . Thiotepa is rapidly metabolized by cytochrome P450 to its major metabolite, Tepa . The clearance and biological half-life of Thiotepa were found to be similar between pediatric and adult patients . The volume of distribution of Thiotepa was lower for pediatric patients compared with adult patients due to the higher specific surface area of children . These properties impact the bioavailability of the compound and its subsequent therapeutic effects.

Result of Action

The primary result of N-Chloro Ethyl ThioTEPA’s action is the prevention of DNA replication . By cross-linking guanine nucleobases in DNA double-helix strands, the compound directly attacks DNA, making the strands unable to uncoil and separate . This inhibits DNA replication, leading to cell death . This mechanism of action is the basis for the compound’s use in cancer therapy.

Action Environment

The action, efficacy, and stability of N-Chloro Ethyl ThioTEPA can be influenced by environmental factors. For instance, the physicochemical stability of Thiotepa, the parent compound, is temperature-dependent . Thiotepa concentrates and infusion solutions should be stored at 2–8 °C due to temperature-dependent physicochemical stability, and for microbiological reasons . Furthermore, the compound’s action can be affected by the physiological environment, such as the presence of enzymes like cytochrome P450 that metabolize the compound .

Analyse Biochimique

Biochemical Properties

The biochemical properties of N-Chloro Ethyl ThioTEPA are closely related to its parent compound, Thiotepa. Thiotepa and its derivatives, including N-Chloro Ethyl ThioTEPA, are capable of forming cross-links with DNA molecules via two different mechanisms . In the first mechanism, the ring-opening reaction is initiated by protonating the aziridine, which then becomes the primary target of nucleophilic attack by the N7-Guanine . The second one is a direct nucleophilic ring opening of the aziridyl group .

Cellular Effects

The cellular effects of N-Chloro Ethyl ThioTEPA are primarily due to its ability to alkylate DNA, causing irreparable DNA damage . This DNA damage stops tumor growth by crosslinking guanine nucleobases in DNA double-helix strands, directly attacking DNA . This makes the strands unable to uncoil and separate, which is necessary in DNA replication, thus the cells can no longer divide .

Molecular Mechanism

The molecular mechanism of action of N-Chloro Ethyl ThioTEPA involves the formation of unstable nitrogen-carbon groups that alkylate with DNA, causing irreparable DNA damage . They stop tumor growth by crosslinking guanine nucleobases in DNA double-helix strands, directly attacking DNA . This makes the strands unable to uncoil and separate, which is necessary in DNA replication, thus the cells can no longer divide .

Temporal Effects in Laboratory Settings

In laboratory settings, Thiotepa concentrations remained above 98% of the initial concentration for 14 days when stored at 2–8°C . When stored at 25°C, Thiotepa concentrations fell below 95% of the initial concentration after 3 days in 1 mg/mL solutions, 5 days in 2 mg/mL solutions, and 7 days in 3 mg/mL solutions .

Dosage Effects in Animal Models

For instance, a dose of 50 mg/m^2 of Thiotepa could be safely delivered within certain regimens .

Metabolic Pathways

Thiotepa is metabolized by cytochrome P450 3A4 (CYP3A4) and cytochrome P450 2B6 (CYP2B6) to triethylene phosphoramide (TEPA), which shows a comparable alkylating activity to the parent drug . It is likely that N-Chloro Ethyl ThioTEPA follows a similar metabolic pathway.

Transport and Distribution

Thiotepa and its derivatives are known to have good CNS penetration, making them useful adjunctive chemotherapy for primary and secondary CNS lymphoma .

Propriétés

IUPAC Name |

N-[bis(aziridin-1-yl)phosphinothioyl]-2-chloroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClN3PS/c7-1-2-8-11(12,9-3-4-9)10-5-6-10/h1-6H2,(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMMENRDBJHRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1P(=S)(NCCCl)N2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90877-51-3 | |

| Record name | P,P-Bis(aziridin-1-yl)-N-(2-chloroethyl)phosphinothioic amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090877513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P,P-BIS(AZIRIDIN-1-YL)-N-(2-CHLOROETHYL)PHOSPHINOTHIOIC AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6M55LBM5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Hydroxy-5-nitro-M-tolyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B104295.png)